molecular formula C8H7Cl3O3S B14741668 2-Chloroethyl 3,4-dichlorobenzenesulfonate CAS No. 5409-78-9

2-Chloroethyl 3,4-dichlorobenzenesulfonate

Cat. No.: B14741668
CAS No.: 5409-78-9
M. Wt: 289.6 g/mol
InChI Key: MPIPDBAJZFPTNT-UHFFFAOYSA-N
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Description

2-Chloroethyl 3,4-dichlorobenzenesulfonate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its molecular structure, which includes a chloroethyl group attached to a 3,4-dichlorobenzenesulfonate moiety. This compound is often used in research and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl 3,4-dichlorobenzenesulfonate typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-chloroethanol. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl 3,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted ethyl derivatives such as ethylamines or ethylthiols.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include sulfinates or sulfides.

Scientific Research Applications

2-Chloroethyl 3,4-dichlorobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethyl 3,4-dichlorobenzenesulfonate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, proteins, and enzymes, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity, disruption of protein function, and interference with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl 4-nitrobenzenesulfonate
  • 2-Chloroethyl 2,4-dichlorobenzenesulfonate
  • 2-Chloroethyl 3,5-dichlorobenzenesulfonate

Uniqueness

2-Chloroethyl 3,4-dichlorobenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with biological molecules. This unique structure makes it particularly effective in certain applications, such as enzyme inhibition and DNA alkylation, compared to its analogs .

Properties

CAS No.

5409-78-9

Molecular Formula

C8H7Cl3O3S

Molecular Weight

289.6 g/mol

IUPAC Name

2-chloroethyl 3,4-dichlorobenzenesulfonate

InChI

InChI=1S/C8H7Cl3O3S/c9-3-4-14-15(12,13)6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

MPIPDBAJZFPTNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)OCCCl)Cl)Cl

Origin of Product

United States

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